N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
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Overview
Description
The compound is a benzamide derivative with a benzo[d][1,3]dioxol-5-yl group and a N-benzyl-N-methylsulfamoyl group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate benzo[d][1,3]dioxol-5-yl and N-benzyl-N-methylsulfamoyl precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with the benzo[d][1,3]dioxol-5-yl and N-benzyl-N-methylsulfamoyl groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides include relatively high melting points and the ability to form hydrogen bonds .Scientific Research Applications
Enzyme Inhibition
Aromatic sulfonamide inhibitors, including those structurally related to "N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide," have been investigated for their potential to inhibit carbonic anhydrase isoenzymes. Such compounds exhibit nanomolar inhibitory concentration values against various isoenzymes, demonstrating their relevance in understanding enzyme function and potential therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in functional groups to the compound of interest, has shown promise in cardiac electrophysiological activity. These compounds have been compared to established class III agents for their potency in vitro, offering insights into new therapeutic avenues for arrhythmias (Morgan et al., 1990).
Antimicrobial Activities
New Schiff bases synthesized from benzamides, akin to "this compound," have shown antimicrobial activities. These studies provide a foundation for developing novel antimicrobial agents and understanding the structural requirements for microbial inhibition (Mange et al., 2013).
Anti-Tubercular Scaffold
Compounds structurally related to the compound of interest have been synthesized and evaluated for their anti-tubercular activity. Such research not only aids in the fight against tuberculosis but also contributes to our understanding of molecular scaffolds effective against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Antihyperglycemic Agents
Research into thiazolidine-2,4-diones, which share a similar focus on benzamide derivatives, has identified new antihyperglycemic agents. These studies are crucial for developing treatments for diabetes mellitus and understanding the molecular basis of insulin sensitization and glucose metabolism (Nomura et al., 1999).
Mechanism of Action
Target of Action
Related compounds have been identified as modulators of atp-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-24(14-16-5-3-2-4-6-16)30(26,27)19-10-7-17(8-11-19)22(25)23-18-9-12-20-21(13-18)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZOSJLYWPJKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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